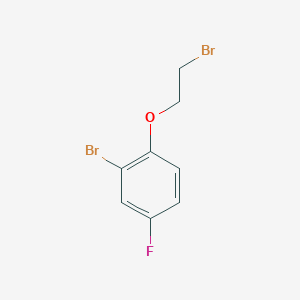

2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene

Description

Emerging Significance of Polyhalogenated Aryl Ethers in Contemporary Organic Chemistry

In contemporary organic chemistry, polyhalogenated aryl ethers—aryl ethers bearing multiple halogen substituents—are gaining significant attention. Their importance stems from their role as versatile building blocks for the synthesis of complex organic molecules. ncert.nic.in These compounds are frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials such as high-performance polymers. ncert.nic.inresearchgate.netnih.gov

The strategic placement of multiple halogens on the aromatic ring allows for selective functionalization. nih.gov Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, enable chemists to replace specific halogen atoms with other functional groups in a controlled manner. nih.govacs.org This site-selectivity is a formidable challenge due to the similar reactivities of identical halogen substituents, but overcoming it provides a powerful tool for constructing intricate molecular architectures. nih.gov For instance, palladium-catalyzed reactions are widely used to form new carbon-carbon or carbon-heteroatom bonds at positions previously occupied by a halogen. nih.gov

Furthermore, the incorporation of halogens, particularly fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov This makes polyhalogenated aryl ethers attractive starting materials in medicinal chemistry. They are also investigated for applications in materials science, where the presence of halogens can confer properties like flame retardancy. wikipedia.org

Structural Classification and Research Relevance of 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene

Structural Classification:

This compound is classified as a polyhalogenated aryl ether. Its structure is based on a central benzene (B151609) ring, which is an aromatic hydrocarbon (arene). ncert.nic.in The classification can be detailed as follows:

Aryl Ether : It contains an ether group (-O-) where the oxygen is bonded to an aromatic ring (the fluorobromophenyl group) and an alkyl group (the bromoethyl group).

Polyhalogenated : The molecule is substituted with multiple halogen atoms—two bromine atoms and one fluorine atom.

Haloarene : The presence of bromine and fluorine atoms directly attached to the sp2-hybridized carbon atoms of the benzene ring places it in the haloarene category. ncert.nic.in

Haloalkane : The bromoethoxy side chain contains a halogen atom attached to an sp3-hybridized carbon atom, a characteristic feature of haloalkanes. ncert.nic.in

The specific nomenclature "this compound" precisely describes the arrangement of these functional groups on the benzene ring.

Research Relevance:

The research relevance of this compound lies primarily in its utility as a synthetic intermediate. The molecule is designed with multiple reactive sites, offering significant flexibility in the synthesis of more complex structures. The distinct electronic environments and inherent reactivity differences between the C-Br and C-F bonds on the aromatic ring, as well as the C-Br bond on the alkyl chain, allow for chemoselective transformations.

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be selectively performed at the aryl bromide position, which is generally more reactive than the aryl fluoride (B91410) position. nih.gov This allows for the introduction of a new substituent at the C-2 position while leaving the fluorine atom and the bromoethoxy group intact for subsequent reactions. The bromine on the ethoxy side chain can be displaced through nucleophilic substitution reactions to introduce a wide variety of other functional groups. This multi-stage functionalization capability makes it a valuable precursor for constructing libraries of compounds for drug discovery and for developing novel materials.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1016879-06-3 bldpharm.com |

| Molecular Formula | C₈H₇Br₂FO bldpharm.com |

| Molecular Weight | 297.95 g/mol bldpharm.com |

| SMILES Code | FC1=CC(Br)=C(OCCBr)C=C1 bldpharm.com |

| InChI Key | PEWSGHGLFSFLKS-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(2-bromoethoxy)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2FO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWSGHGLFSFLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 1 2 Bromoethoxy 4 Fluorobenzene and Analogues

Strategies for Constructing the Aryl Ether Bond

The formation of the ether linkage between the aromatic ring and the bromoethoxy side chain is a critical step in the synthesis. Two primary methods are commonly employed for this transformation: the Williamson ether synthesis and copper-catalyzed coupling reactions.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from an organohalide. wikipedia.orgyoutube.com

In the context of synthesizing 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene, this approach would typically involve the reaction of a deprotonated 2-bromo-4-fluorophenol (B1268413) (a phenoxide) with an electrophile such as 1,2-dibromoethane. The phenoxide is generally prepared in situ by treating the corresponding phenol (B47542) with a suitable base.

General Reaction Scheme:

Step 1: Deprotonation of the phenol

Ar-OH + Base → Ar-O⁻

Step 2: Nucleophilic attack on the alkyl halide

Ar-O⁻ + Br-CH₂CH₂-Br → Ar-O-CH₂CH₂-Br + Br⁻

The efficiency of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, and reaction temperature. For phenolic substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient to generate the nucleophilic phenoxide. organic-synthesis.com The reaction is typically carried out in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the base without interfering with the nucleophile.

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions | Product |

| 2-Bromo-4-fluorophenol | 1,2-Dibromoethane | K₂CO₃ or Cs₂CO₃ | Acetone or DMF | Heating under reflux | This compound |

| 4-Fluorophenol | 1,2-Dibromoethane | K₂CO₃ | Acetone | Heating under reflux | 1-(2-Bromoethoxy)-4-fluorobenzene |

One of the challenges in using 1,2-dibromoethane is the potential for a second substitution reaction, leading to the formation of a diether byproduct. However, by carefully controlling the stoichiometry and reaction conditions, selective mono-alkylation can be achieved. chemspider.com Using a molar excess of 1,2-dibromoethane can favor the formation of the desired mono-alkylation product.

Coupling Reactions Involving Fluorophenols and Bromoethanes

An alternative to the classical Williamson ether synthesis is the Ullmann condensation, a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.org This method is particularly useful when the SN2 pathway is disfavored. The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

Modern variations of the Ullmann ether synthesis utilize soluble copper catalysts, often with ligands such as diamines or acetylacetonates, which can facilitate the reaction under milder conditions. wikipedia.org The mechanism involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org

Illustrative Ullmann Ether Synthesis: O₂NC₆H₄Cl + C₆H₅OH + KOH → O₂NC₆H₄O−C₆H₅ + KCl + H₂O (catalyzed by copper) wikipedia.org

While applicable, the Ullmann condensation is generally more complex to perform than the Williamson ether synthesis for this particular transformation and is typically reserved for cases where the Williamson approach is not viable.

Regioselective Bromination of Fluorinated Aromatic Systems

The introduction of a bromine atom at a specific position on the fluorinated aromatic ring is crucial for the synthesis of this compound. The regioselectivity of this bromination is governed by the directing effects of the substituents already present on the aromatic ring.

Electrophilic Aromatic Substitution for Bromine Introduction

Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. nih.gov In the case of a substituted fluorobenzene, such as 4-fluorophenol or 1-ethoxy-4-fluorobenzene, the existing substituents direct the incoming electrophile (Br⁺) to specific positions. Both the hydroxyl (-OH) or ether (-OR) group and the fluorine (-F) atom are ortho-, para-directing groups. However, the hydroxyl/ether group is a much stronger activating group than fluorine.

Therefore, in a molecule like 4-fluorophenol, the hydroxyl group will direct the bromination to the positions ortho to it (positions 2 and 6). This leads to the regioselective formation of 2-bromo-4-fluorophenol.

Common brominating agents for this type of reaction include molecular bromine (Br₂) or N-bromosuccinimide (NBS). wikipedia.orgchemicalbook.com NBS is often preferred as it is a solid and can be easier to handle than liquid bromine. youtube.com The reaction is typically carried out in a suitable solvent, such as dichloromethane or acetonitrile. nih.govchemicalbook.com For electron-rich aromatic compounds like phenols, the bromination can often proceed without a Lewis acid catalyst. wikipedia.org

| Starting Material | Brominating Agent | Solvent | Key Outcome |

| 4-Fluorophenol | Bromine (Br₂) | Dichloromethane | High yield of 2-bromo-4-fluorophenol chemicalbook.com |

| Activated Arenes | N-Bromosuccinimide (NBS) | Acetonitrile | Regioselective bromination nih.gov |

| Electron-rich aromatics | N-Bromosuccinimide (NBS) | DMF | High para-selectivity wikipedia.org |

Alternative Halogenation Strategies

While electrophilic aromatic substitution is the most direct method, other strategies can be employed, particularly if specific regioselectivity is difficult to achieve. For instance, ortho-lithiation of a protected fluorophenol followed by quenching with a bromine source can provide an alternative route to ortho-brominated products. However, for the synthesis of 2-bromo-4-fluorophenol, direct electrophilic bromination is generally efficient and high-yielding.

Introduction of the Bromoethoxy Side Chain

The bromoethoxy group is typically introduced via an alkylation reaction, most commonly the Williamson ether synthesis as described in section 2.1.1. The key reagent for this step is 1,2-dibromoethane, which serves as a two-carbon electrophile with a leaving group (bromide) at one end and the desired bromine atom at the other.

The reaction involves the nucleophilic attack of the 2-bromo-4-fluorophenoxide on one of the carbon atoms of 1,2-dibromoethane. The other bromine atom on the ethane moiety remains intact, thus forming the bromoethoxy side chain.

Detailed Reaction: A solution of 2-bromo-4-fluorophenol in a solvent like acetone is treated with a base such as potassium carbonate. To this mixture, 1,2-dibromoethane is added, and the reaction is heated to reflux for several hours. chemspider.com The use of an excess of 1,2-dibromoethane helps to minimize the formation of the bis-aryloxyethane byproduct. After the reaction is complete, a standard workup involving filtration, extraction, and purification by chromatography or distillation yields the final product, this compound. organic-synthesis.comchemspider.com

Reactions with 1,2-Dibromoethane and Related Reagents

The Williamson ether synthesis is a cornerstone method for the preparation of ethers, including the target compound this compound. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In the context of synthesizing the target molecule, this would typically involve the reaction of 2-bromo-4-fluorophenol with 1,2-dibromoethane.

The general mechanism of the Williamson ether synthesis proceeds in two steps. First, a strong base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Subsequently, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, in this case, 1,2-dibromoethane, leading to the formation of the ether and a bromide salt as a byproduct. Given that 1,2-dibromoethane has two bromine atoms, the reaction conditions can be controlled to favor mono-alkylation, yielding the desired this compound.

A detailed experimental procedure for the mono-alkylation of a substituted phenol with 1,2-dibromoethane has been reported, providing a model for the synthesis of the target compound nih.gov. In a typical procedure, the substituted phenol is treated with a base, such as potassium carbonate, in a suitable solvent like acetone. 1,2-dibromoethane is then added, and the mixture is heated to reflux to drive the reaction to completion nih.gov. The choice of base and solvent can significantly influence the reaction's yield and selectivity. For instance, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be used for less acidic alcohols, while weaker bases are often sufficient for more acidic phenols masterorganicchemistry.com. The use of polar aprotic solvents like DMF has been suggested to potentially improve the yield of such reactions nih.gov.

The table below outlines a representative procedure for a similar Williamson ether synthesis, which can be adapted for the synthesis of this compound.

Table 1: Representative Williamson Ether Synthesis of a Substituted Phenol with 1,2-Dibromoethane

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|

It is important to note that side reactions can occur. For instance, if both bromine atoms of 1,2-dibromoethane react, a bis-aryloxyethane derivative could be formed. However, by using an excess of 1,2-dibromoethane and controlling the reaction time, the formation of the mono-alkylated product can be favored nih.gov.

The synthesis of the precursor, 2-bromo-4-fluorophenol, can be achieved through the bromination of 4-fluorophenol. A common method involves treating 4-fluorophenol with bromine in a solvent like dichloromethane youtube.com.

Sequential Functionalization Approaches

Sequential functionalization provides a powerful strategy for the synthesis of complex molecules by systematically introducing or modifying functional groups on a starting scaffold. For this compound and its analogues, this approach allows for the diversification of the molecule at several positions. The existing bromo and fluoro substituents, as well as the aromatic ring itself, offer multiple sites for further chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being a good leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is activated by electron-withdrawing groups, offers another site for functionalization. However, in the case of this compound, the ring is not strongly activated for SNAr. Nevertheless, under specific conditions or with highly reactive nucleophiles, substitution of the fluorine atom might be possible. More commonly, the bromine atom could also be a target for SNAr, especially in the presence of a suitable catalyst.

Functionalization of the Bromoethoxy Side Chain: The terminal bromine atom on the ethoxy side chain is a primary alkyl halide and is therefore susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups. For example, reaction with amines would yield aminoethoxy derivatives, while reaction with thiols would lead to the corresponding thioethers. This approach is particularly relevant in the synthesis of pharmaceutical compounds, such as vortioxetine, where a piperazine moiety is introduced via a similar nucleophilic substitution reaction on a related bromo-substituted precursor.

Electrophilic Aromatic Substitution: The alkoxy group is an activating group and an ortho-, para-director for electrophilic aromatic substitution allen.invedantu.comshaalaa.comshaalaa.com. This property can be exploited to introduce additional substituents onto the benzene (B151609) ring. For instance, nitration, halogenation, or Friedel-Crafts reactions could be performed, with the substitution expected to occur at the positions ortho and para to the bromoethoxy group. The directing effects of the existing bromo and fluoro substituents would also influence the regioselectivity of these reactions.

The table below summarizes some potential sequential functionalization reactions that could be applied to this compound or its analogues.

Table 2: Potential Sequential Functionalization Reactions

| Reaction Type | Target Site | Potential Reagents | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br (aromatic) | R-B(OH)₂, Pd catalyst, Base | 2-Aryl-1-(2-bromoethoxy)-4-fluorobenzene |

| Buchwald-Hartwig Amination | C-Br (aromatic) | R₂NH, Pd catalyst, Base | 2-(Dialkylamino)-1-(2-bromoethoxy)-4-fluorobenzene |

| Nucleophilic Substitution | C-Br (aliphatic) | R₂NH, Base | 1-(2-(Dialkylamino)ethoxy)-2-bromo-4-fluorobenzene |

These sequential functionalization strategies offer a versatile toolkit for the synthesis of a diverse library of compounds based on the this compound scaffold, which is valuable for applications in medicinal chemistry and materials science.

Advanced Reaction Chemistry and Mechanistic Studies of 2 Bromo 1 2 Bromoethoxy 4 Fluorobenzene

Nucleophilic Substitution Reactions at Bromine Centers

The presence of two distinct carbon-bromine bonds—one on the aromatic ring and one on the aliphatic side chain—allows for selective nucleophilic substitution reactions depending on the chosen reaction conditions and the nature of the nucleophile.

Reactivity of Aryl Bromine Substituents

Aryl halides are generally resistant to classical SN1 and SN2 nucleophilic substitution reactions due to the high energy of the corresponding aryl cation intermediate and the steric hindrance preventing backside attack on the sp²-hybridized carbon. wikipedia.org However, substitution can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

In 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene, the fluorine atom at the para position acts as a moderate activating group for SNAr due to its strong inductive electron-withdrawing effect. This effect makes the carbon atom attached to the bromine more electrophilic and helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comnih.gov The reaction proceeds through a two-step addition-elimination mechanism:

Addition: A potent nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate. The negative charge is delocalized onto the aromatic ring and, crucially, onto the para-fluoro substituent. libretexts.org

Elimination: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.

The rate-determining step is typically the initial nucleophilic attack. libretexts.org A variety of strong nucleophiles can be employed to displace the aryl bromine.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(2-Bromoethoxy)-5-fluorophenol | SNAr |

| Alkoxide | Sodium Methoxide (NaOCH3) | 1-(2-Bromoethoxy)-2-methoxy-4-fluorobenzene | SNAr |

| Ammonia | Ammonia (NH3) | 3-(2-Bromoethoxy)-4-fluoroaniline | SNAr |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(2-Bromoethoxy)-4-fluoro-2-(phenylthio)benzene | SNAr |

Reactivity of the Aliphatic Bromine Moiety

The 2-bromoethoxy group contains a primary alkyl bromide, which is highly susceptible to nucleophilic substitution via the SN2 mechanism. quora.com This pathway is favored due to the low steric hindrance around the primary carbon atom, which allows for effective backside attack by a nucleophile. quora.com The SN1 mechanism is highly unfavorable as it would require the formation of a very unstable primary carbocation. quora.com

The SN2 reaction at this center is a concerted process where the nucleophile attacks the carbon atom, and the bromide ion leaves simultaneously. stackexchange.com This reaction is generally faster and occurs under milder conditions than the SNAr reaction at the aryl bromine center. Therefore, by carefully selecting reagents and controlling the temperature, selective substitution at the aliphatic bromine is readily achievable.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | 3-(2-Bromo-4-fluorophenoxy)propanenitrile | SN2 |

| Azide | Sodium Azide (NaN3) | 1-(2-Azidoethoxy)-2-bromo-4-fluorobenzene | SN2 |

| Iodide | Sodium Iodide (NaI) in Acetone | 2-Bromo-4-fluoro-1-(2-iodoethoxy)benzene | SN2 (Finkelstein Reaction) |

| Amine | Diethylamine (NH(Et)2) | N-(2-(2-Bromo-4-fluorophenoxy)ethyl)-N-ethylethanamine | SN2 |

| Alkoxide | Potassium tert-butoxide (KOtBu) | 1-(2-Bromo-4-fluorophenoxy)-2-(tert-butoxy)ethane | SN2 (Williamson Ether Synthesis) masterorganicchemistry.com |

Cleavage and Functionalization of the Ether Linkage

Investigations into Carbon-Oxygen Bond Fission

Ethers are known for their general chemical inertness, which makes them excellent solvents. However, the carbon-oxygen bond can be cleaved under harsh conditions, typically by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The mechanism for the cleavage of this compound, an aryl alkyl ether, follows a well-established pathway. libretexts.org

Protonation: The reaction is initiated by the protonation of the ether oxygen atom by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comkhanacademy.org

Nucleophilic Attack: The halide anion (e.g., Br⁻ from HBr) then acts as a nucleophile. In the case of an aryl alkyl ether, the attack occurs exclusively at the alkyl carbon, not the aromatic carbon. libretexts.org The C(sp³)–O bond is cleaved via an SN2 mechanism because it involves a primary carbon. libretexts.org Backside attack at the aromatic C(sp²)–O bond is sterically and electronically disfavored.

This selective cleavage results in the formation of a phenol (B47542) and a dihalogenated alkane. Specifically, treating this compound with excess HBr would yield 2-bromo-4-fluorophenol (B1268413) and 1,2-dibromoethane. libretexts.orgyoutube.com

Derivatization via Ether Scission

The cleavage of the ether linkage is a powerful synthetic tool as it unmasks a reactive phenolic hydroxyl group, paving the way for further functionalization. The resulting 2-bromo-4-fluorophenol can be derivatized through various reactions, expanding the molecular complexity and providing access to a wider range of compounds.

| Reaction Type | Reagent Example | Product Class | Notes |

|---|---|---|---|

| Etherification (Williamson) | NaH, then CH3I | Aryl Methyl Ether | Forms 2-bromo-4-fluoro-1-methoxybenzene. |

| Esterification (Fischer) | Acetic Anhydride, H+ | Aryl Acetate (B1210297) | Forms (2-bromo-4-fluorophenyl) acetate. |

| O-Alkylation | Propargyl bromide, K2CO3 | Aryl Propargyl Ether | Introduces a terminal alkyne for click chemistry. |

Cross-Coupling Reactions and Organometallic Transformations

The aryl bromine atom in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

A key aspect of these reactions is selectivity. In polyhalogenated aromatic compounds, the site of the reaction is often determined by the relative reactivity of the carbon-halogen bonds in the oxidative addition step, which is typically the rate-determining step. acs.orgnih.gov The established reactivity order for aryl halides in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl > C–F. nih.gov

Consequently, for this compound, palladium-catalyzed cross-coupling reactions are expected to occur with high selectivity at the more reactive C–Br bond, leaving the more robust C–F bond intact. nih.gov This predictable selectivity allows for the precise introduction of various substituents onto the aromatic ring.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4, Na2CO3 | Substituted Biaryl |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)2, P(o-tolyl)3, Et3N | Stilbene Derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2, CuI, Et3N | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd2(dba)3, BINAP, NaOtBu | N-Aryl Amine |

| Stille Coupling | Organostannane (e.g., Vinyltributyltin) | Pd(PPh3)4 | Styrene Derivative |

Beyond cross-coupling, organometallic transformations such as metal-halogen exchange can be envisioned. Reaction with strong organometallic bases like n-butyllithium or Grignard reagents could potentially form an aryl lithium or aryl magnesium species at the C-Br position. However, such reactions would need to be conducted at very low temperatures to avoid side reactions, such as attack on the aliphatic C-Br bond or the ether linkage. These reactive organometallic intermediates could then be quenched with various electrophiles to introduce a wide range of functional groups.

Palladium-Catalyzed Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity. For a substrate like this compound, the aryl bromide is the most probable site of reaction under typical palladium-catalysis conditions, as the C-Br bond is significantly more reactive than the C-F bond in oxidative addition to Palladium(0) catalysts. The aliphatic C-Br bond would likely require different reaction conditions to participate.

Carbon-Carbon Bond Formation:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide moiety with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. For structurally similar bromo-fluoro-aromatics, catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands are commonly employed. The reaction is generally tolerant of a wide range of functional groups.

Stille Coupling: The coupling with organostannanes (stannanes) is another powerful C-C bond-forming reaction. It often proceeds under neutral conditions, which can be advantageous for sensitive substrates.

Heck Reaction: The reaction with alkenes, catalyzed by a palladium complex, would lead to the formation of a substituted alkene at the position of the aromatic bromine.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an arylethynyl derivative.

Carbon-Nitrogen Bond Formation:

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. It involves the coupling of the aryl bromide with primary or secondary amines in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., from the biarylphosphine class like RuPhos or BrettPhos), and a base. The choice of ligand is crucial for achieving high yields and broad substrate scope. rsc.org Studies on the amination of 3-bromo-4-fluoro-acetophenone have shown that the palladium-catalyzed amination at the C-Br bond is highly favored over nucleophilic substitution at the C-F bond. researchgate.net

Carbon-Oxygen Bond Formation:

Buchwald-Hartwig Etherification: Analogous to the amination reaction, this process allows for the formation of diaryl ethers or aryl alkyl ethers by coupling the aryl bromide with alcohols or phenols. The catalyst system typically consists of a palladium source and a specialized phosphine ligand.

The following table summarizes typical conditions for palladium-catalyzed coupling reactions on substrates analogous to the aryl bromide moiety of the title compound.

| Coupling Reaction | Typical Catalyst/Ligand | Coupling Partner | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Arylboronic acid | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | 80-110 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/RuPhos or BrettPhos | Primary/Secondary Amine | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 |

| Stille | Pd(PPh₃)₄ | Organostannane | - (or additive like CsF) | Toluene, THF | 80-110 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF | 25-80 |

Nickel-Catalyzed Reactions Involving Halogenated Substrates

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for many cross-coupling reactions. squarespace.com Nickel catalysts are particularly adept at activating challenging bonds, including C-F bonds, and can participate in unique reaction pathways, often involving single-electron transfer (SET) mechanisms.

For this compound, nickel catalysts could offer several advantages:

Reactivity: Nickel catalysts can be more reactive than palladium for certain transformations, potentially allowing for lower catalyst loadings or milder reaction conditions.

Orthogonal Reactivity: It is conceivable that reaction conditions could be tuned to favor reaction at the C-Br bond, or under more forcing conditions, potentially involve the C-F bond. For instance, in a study on 5-bromo-2-fluorobenzofuran, palladium catalysis selectively activated the C-Br bond, while subsequent nickel catalysis could achieve arylation at the C-F bond, demonstrating orthogonal reactivity. beilstein-journals.org

Reductive Couplings: Nickel is frequently used in reductive cross-coupling reactions, where two different electrophiles are coupled in the presence of a stoichiometric reductant (e.g., zinc or manganese metal). This could potentially enable the coupling of the aryl bromide with another electrophile.

Mechanistic studies suggest that nickel catalysis can proceed through Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, and radical intermediates are often involved. squarespace.com This radical nature can be beneficial for coupling with sp³-hybridized centers and for reactions involving fluoroalkyl groups. rsc.orgresearchgate.net

Borylative and Reductive Coupling Processes

Borylative Coupling:

The Miyaura borylation reaction, which introduces a boronate ester group onto an aromatic ring, is a key transformation for synthesizing precursors for Suzuki-Miyaura couplings. For the title compound, this reaction would be expected to occur selectively at the aryl C-Br bond. The typical reagents are bis(pinacolato)diboron (B136004) (B₂pin₂) or a related diboron (B99234) reagent, catalyzed by a palladium complex with a phosphine ligand (e.g., Pd(dppf)Cl₂) and a base such as potassium acetate (KOAc). This would convert the aryl bromide into a valuable boronate ester intermediate, ready for subsequent functionalization.

Reductive Coupling:

Reductive coupling reactions, often promoted by nickel or titanium, can create new C-C bonds by coupling two electrophiles. While no specific examples exist for this compound, analogous transformations provide insight. For example, the highly diastereoselective reductive coupling of a fluorinated bromo-amide with aldehydes has been achieved using a triphenylphosphine-titanium(IV) isopropoxide system, indicating the feasibility of coupling halogenated fluoro-organic compounds with carbonyls. nih.gov Such a strategy might be adaptable to the aliphatic bromide portion of the title compound.

Dehalogenation and Hydrogenation Pathways

Dehalogenation is the process of removing a halogen atom from a molecule, typically replacing it with a hydrogen atom. This can be a desirable transformation for removing unwanted halogen atoms or for introducing isotopic labels like deuterium.

Catalytic Hydrodehalogenation of Aryl Halides

Catalytic hydrodehalogenation (HDH) is an efficient method for cleaving carbon-halogen bonds. researchgate.net Palladium-on-carbon (Pd/C) is a widely used and effective catalyst for this purpose, often employing a hydrogen source such as hydrogen gas (H₂), formate (B1220265) salts, or sodium hypophosphite. unive.it

For this compound, the reactivity of the halogen atoms towards HDH is expected to follow the general trend for aryl halides over Pd/C: C-Br > C-Cl > C-F. researchgate.net Therefore, it should be possible to selectively remove the aryl bromine atom while leaving the fluorine atom intact. The aliphatic bromine is also susceptible to reduction, and its relative reactivity would depend on the specific catalytic system employed.

Copper-based catalysts have also been shown to be effective for the hydrodebromination of brominated aromatic pollutants, sometimes offering different selectivity profiles or operating under milder aqueous conditions. mdpi.com

The following table summarizes various catalytic systems used for the hydrodehalogenation of analogous aryl halides.

| Catalyst | Hydrogen Source | Solvent | Key Features |

| Pd/C | H₂ | Ethanol/Water | Highly efficient for C-Br and C-Cl bonds. researchgate.net |

| Pd/C | Sodium hypophosphite (NaH₂PO₂) | Multiphase system | Rapid and progressive dehalogenation. unive.it |

| Pd(OAc)₂/YPhos | Ethanol | MeTHF | Mild conditions, can be used for deuteration with EtOD. rsc.org |

| Raney Ni | H₂ | Ethanol/Water | Different selectivity compared to Pd/C (C-I > C-Br > C-Cl). researchgate.net |

| Cu-based catalysts | NaBH₄ | Aqueous solution | Effective for brominated phenols at room temperature. mdpi.com |

Selective Reduction of Carbon-Halogen Bonds

The selective reduction of one carbon-halogen bond in the presence of others is a significant synthetic challenge that relies on the inherent differences in bond strength and reactivity. The bond dissociation energies generally follow the order C-F > C-Cl > C-Br > C-I.

In the context of this compound, this reactivity difference is pronounced. The aryl C-Br bond is significantly weaker and more susceptible to both oxidative addition in cross-coupling and reductive cleavage in hydrodehalogenation than the strong aryl C-F bond. Therefore, a high degree of selectivity for the reduction of the C-Br bonds over the C-F bond is expected.

Achieving selectivity between the aromatic C-Br and the aliphatic C-Br bond is more nuanced. While both are reducible, their reactivity can be influenced by the choice of catalyst and reaction conditions. For example, catalytic transfer hydrogenation conditions can sometimes be tuned to favor the reduction of one type of halide over another. Studies on the hydrodehalogenation of chlorobromobenzene isomers have shown that reactivity is influenced by electronic effects and steric hindrance, suggesting that the electronic environment of the two bromine atoms in the title compound would lead to different reduction rates. researchgate.net This differential reactivity could potentially be exploited to achieve selective monodebromination at either the aromatic or aliphatic position under carefully controlled conditions.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene, analyses using ¹H, ¹³C, and ¹⁹F nuclei are particularly informative.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for both the aromatic and the aliphatic ethoxy protons. The protons on the bromoethoxy chain are expected to appear as two triplets due to spin-spin coupling with each other. The protons on the carbon adjacent to the oxygen atom (O-CH₂) would be deshielded and appear further downfield (around 4.3 ppm) compared to the protons on the carbon adjacent to the bromine atom (Br-CH₂) (around 3.7 ppm).

The aromatic region would display complex multiplets for the three protons on the benzene (B151609) ring. The fluorine and bromine substituents influence the chemical shifts and coupling patterns of these protons. Protons on carbons adjacent to the ether oxygen are typically shifted downfield. libretexts.org The analysis of similar substituted benzenes, such as 2-bromo-1-ethoxy-4-nitrobenzene, aids in the interpretation of these complex splitting patterns. chegg.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | ~6.8 - 7.5 | m (multiplet) | N/A |

| O-CH₂- | ~4.3 | t (triplet) | ~6-7 |

| -CH₂-Br | ~3.7 | t (triplet) | ~6-7 |

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegative substituents. Carbons bonded to the ether oxygen are typically found in the 50-80 δ range. libretexts.org The carbon atom directly attached to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in the spectra of fluorinated compounds. rsc.org Conversely, the carbon bonded to bromine (C-Br) often shows an upfield shift due to the 'heavy atom effect', where the large electron cloud provides shielding. stackexchange.com The analysis of substituent effects in halogenated benzenes provides a basis for these predictions. rsc.orgresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | ~155 - 160 (doublet, large ¹JCF) |

| Aromatic C-O | ~150 - 155 |

| Aromatic C-H | ~115 - 130 |

| Aromatic C-Br | ~110 - 115 |

| O-CH₂- | ~68 - 72 |

| -CH₂-Br | ~28 - 32 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org The spectrum for this compound would show a single signal for the fluorine atom. The precise chemical shift provides information about the electronic environment of the fluorine atom on the aromatic ring. For fluorobenzenes, the chemical shifts are strongly affected by the nature and position of other substituents. aip.orgacs.orgnih.gov The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption due to the C-O-C stretching of the ether linkage is a key diagnostic feature. libretexts.org Aromatic C=C stretching vibrations, C-H stretching for both aromatic and aliphatic protons, and absorptions corresponding to the C-F and C-Br bonds are also anticipated. benthamopen.comvscht.czresearchgate.net

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aryl Ether (C-O-C) | Asymmetric Stretching | ~1250 |

| Alkyl Ether (C-O-C) | Stretching | ~1100 |

| C-F | Stretching | 1250 - 1000 |

| C-Br | Stretching | 650 - 550 |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound based on its ionization and fragmentation. For this compound (molecular formula C₈H₇Br₂FO), the mass spectrum would show a distinctive molecular ion peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a triplet of peaks (M, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1. youtube.com

The fragmentation pattern would likely involve cleavage of the ether bond and loss of bromine atoms. Common fragmentation pathways for ethers include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond. slideshare.net The fragmentation of related compounds like (2-bromoethoxy)benzene (B15470) serves as a model for predicting these pathways. nist.gov

Table 4: Predicted Key Mass Spectrometry Peaks

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| 296/298/300 | [M]⁺ (Molecular Ion) | Characteristic 1:2:1 isotopic pattern for two Br atoms. |

| 189/191 | [M - CH₂CH₂Br]⁺ | Loss of the bromoethyl group. Isotopic pattern for one Br atom. |

| 107/109 | [CH₂CH₂Br]⁺ | Bromoethyl cation. |

| 95 | [C₆H₄F]⁺ | Loss of Br and the bromoethoxy group. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If single crystals of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

The analysis would reveal the conformation of the bromoethoxy side chain relative to the substituted benzene ring. Furthermore, it would elucidate the intermolecular interactions, such as halogen bonding or dipole-dipole interactions, that govern the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, the methodology is standard for determining the solid-state architecture of organic molecules.

Advanced Spectroscopic Techniques for Comprehensive Characterization of this compound

A thorough structural confirmation of this compound necessitates the use of advanced spectroscopic methods. While fundamental techniques like one-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry provide initial structural insights, two-dimensional (2D) NMR and high-resolution mass spectrometry (HRMS) offer a more definitive and unambiguous characterization of the molecule's complex structure. This section details the application of these advanced techniques for a comprehensive analysis of this compound, based on theoretically predicted spectroscopic data.

It is important to note that the following data are predicted and serve as an illustrative guide for the application of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques, particularly 2D NMR, are indispensable for mapping the intricate network of proton and carbon atoms within this compound.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below. These predictions are based on established substituent effects on aromatic and aliphatic systems.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | - | 157.0 (d, ¹JCF = 245 Hz) |

| 2 | - | 115.5 (d, ²JCF = 25 Hz) |

| 3 | 7.55 (dd, J = 8.5, 3.0 Hz) | 118.0 (d, ³JCF = 8 Hz) |

| 4 | - | 114.0 |

| 5 | 7.20 (dd, J = 8.5, 5.0 Hz) | 128.0 |

| 6 | 7.05 (td, J = 8.5, 3.0 Hz) | 116.5 (d, ²JCF = 23 Hz) |

| 7 (-OCH₂-) | 4.35 (t, J = 6.0 Hz) | 70.0 |

| 8 (-CH₂Br) | 3.70 (t, J = 6.0 Hz) | 32.0 |

d = doublet, t = triplet, dd = doublet of doublets, td = triplet of doublets, J = coupling constant in Hz.

2D NMR Spectroscopy

Two-dimensional NMR experiments provide correlational data that helps in assembling the molecular structure piece by piece.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, the following correlations would be expected in a COSY spectrum:

A cross-peak between the protons on the ethoxy chain at approximately 4.35 ppm and 3.70 ppm, confirming their connectivity.

Correlations between the aromatic protons, for instance, between the proton at ~7.55 ppm and its neighbors, which would help in assigning their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the direct one-bond correlations between protons and the carbon atoms they are attached to. The expected HSQC correlations for this compound are outlined in the table below.

| Proton (¹H) Signal (ppm) | Correlated Carbon (¹³C) Signal (ppm) |

|---|---|

| 7.55 | 118.0 |

| 7.20 | 128.0 |

| 7.05 | 116.5 |

| 4.35 | 70.0 |

| 3.70 | 32.0 |

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations for this compound would include:

The protons of the -OCH₂- group (at ~4.35 ppm) would show a correlation to the carbon atom of the benzene ring to which the ethoxy group is attached (C4, ~114.0 ppm).

The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern on the benzene ring. For example, the proton at ~7.55 ppm would likely show correlations to C1, C2, and C5.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of this compound with a high degree of confidence. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a roughly 1:2:1 ratio, providing further confirmation of the presence of two bromine atoms in the molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the electronic structure and properties of molecules. For 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene, DFT calculations would be the primary tool for a comprehensive theoretical analysis.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For a flexible molecule like this compound, which has a rotatable bromoethoxy side chain, multiple low-energy conformations may exist.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating the dihedral angles of the side chain to identify all possible stable conformers. Theoretical studies on similar molecules, such as 2-fluorocyclohexanone (B1314666) and 2-F-4-OH benzoic acid, demonstrate the importance of considering different conformers, as their relative stabilities can be influenced by factors like intramolecular hydrogen bonding and steric hindrance. For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the geometry of each potential conformer. The calculated energies of these conformers would then allow for the determination of the most stable structure and the relative populations of each conformer at a given temperature, governed by the Boltzmann distribution.

A hypothetical data table for the relative energies of different conformers of this compound might look like this:

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75.3 |

| 2 | 60° (gauche) | 0.85 | 18.2 |

| 3 | -60° (gauche) | 0.95 | 6.5 |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Once the optimized geometry is obtained, DFT calculations can elucidate the electronic structure of this compound. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the oxygen atom, while the LUMO might be distributed over the aromatic ring and the carbon-bromine bonds, which can act as electron-accepting sites. The HOMO-LUMO gap would indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

A hypothetical data table summarizing the frontier molecular orbital properties might be presented as follows:

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Energy Gap (ΔE) | 5.65 |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, this could involve studying its role in nucleophilic substitution reactions, where either of the bromine atoms is displaced, or electrophilic aromatic substitution on the benzene ring.

By mapping the potential energy surface of a proposed reaction, computational methods can provide a detailed, step-by-step description of the reaction mechanism. This includes the identification of intermediates and transition state structures. The calculated activation energies for different potential pathways can help predict the most likely reaction products under specific conditions. While no specific reaction mechanism studies for this compound were found, the general principles of using computational chemistry to elucidate reaction mechanisms are well-established.

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and aid in spectral interpretation. For this compound, DFT calculations could be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Calculated harmonic vibrational frequencies can be correlated with experimental IR and Raman spectra to assign the observed vibrational modes to specific molecular motions. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental NMR data to confirm the proposed structure. This comparison between theoretical and experimental spectra is a powerful method for structural elucidation.

Quantum Chemical Characterization of Reactivity

Beyond the HOMO-LUMO gap, several other quantum chemical descriptors can be calculated to characterize the reactivity of this compound. These descriptors, often derived from DFT calculations, provide a more nuanced picture of the molecule's chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Additionally, a Molecular Electrostatic Potential (MEP) map can be generated. This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the fluorine and oxygen atoms and the π-system of the benzene ring, and positive potential around the hydrogen atoms.

A hypothetical table of quantum chemical reactivity descriptors could be:

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 0.89 |

| Electronegativity (χ) | 3.715 |

| Chemical Hardness (η) | 2.825 |

| Electrophilicity Index (ω) | 2.44 |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Applications in Specialized Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Multi-Step Syntheses

Brominated organic compounds are widely recognized as valuable intermediates in organic synthesis. nih.govresearchgate.net The presence of two bromine atoms in 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene, at different positions and with different reactivities (one aromatic, one aliphatic), theoretically makes it a versatile building block.

Precursors for Complex Molecular Architectures

In theory, the aromatic bromine atom could undergo various cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. researchgate.net The aliphatic bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. However, no specific examples of this compound being used as a precursor for complex molecular architectures have been documented in the available literature.

Building Blocks for Polymeric and Advanced Materials

Compounds containing multiple reactive sites are often employed as monomers or cross-linking agents in the synthesis of polymers and advanced materials. For instance, di-halogenated aromatic compounds can be used in polycondensation reactions. While related compounds like 1-Bromo-4-fluorobenzene are used in material science, there is no specific information on the use of this compound in the development of polymeric or advanced materials. bldpharm.com

Derivatization for Functional Molecule Development

The dual functionality of this compound would, in principle, allow for its derivatization to create a variety of functional molecules.

Incorporation into Macrocyclic and Supramolecular Systems

The bromoethoxy chain could be used to link the aromatic core to other molecular fragments, potentially forming macrocycles or components of supramolecular assemblies. The length and flexibility of the ethoxy linker could be advantageous in designing host-guest systems. Despite this potential, there are no published reports of its incorporation into such systems.

Synthesis of Labeled Compounds for Mechanistic Probes

The introduction of isotopes, such as radioactive isotopes of bromine or the stable isotope fluorine-19, is a common strategy for creating labeled compounds to study reaction mechanisms or as probes in biological systems. uochb.cz While the structure of this compound is amenable to such modifications, there is no evidence of it being used for this purpose.

Exploration of Novel Chemical Spaces

The synthesis and study of novel compounds are crucial for the exploration of new chemical spaces and the discovery of molecules with unique properties and biological activities. core.ac.ukunivr.itnih.govbath.ac.uk Brominated heterocycles, for example, are valuable in this pursuit due to their synthetic versatility. researchgate.net While this compound represents a unique combination of functional groups, its potential in expanding the known chemical space remains unexplored in the available scientific literature.

Conclusion and Future Perspectives

Summary of Current Research Landscape and Key Findings

The current research landscape for 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene is primarily defined by its commercial availability as a chemical building block. Information is largely confined to supplier databases, which provide fundamental physicochemical properties.

Key available data for this compound is summarized in the table below:

| Property | Value |

| CAS Number | 1016879-06-3 |

| Molecular Formula | C₈H₇Br₂FO |

| Molecular Weight | 297.95 g/mol |

| IUPAC Name | This compound |

| SMILES Code | FC1=CC(Br)=C(OCCBr)C=C1 |

| Purity (Typical) | ≥95% |

| Storage Temperature | 2-8 °C |

This data is compiled from commercial supplier information. bldpharm.comsigmaaldrich.com

Identification of Knowledge Gaps and Untapped Reactivity

The most significant knowledge gap is the near-complete absence of published research detailing the synthesis and reactivity of this compound. While its structure suggests several potential reaction pathways, these remain unexplored in the scientific literature.

Key Knowledge Gaps Include:

Synthesis: There are no published, detailed synthetic routes specifically for this compound. While one could postulate its synthesis from related precursors, such as 2-bromo-4-fluorophenol (B1268413) and 1,2-dibromoethane, no experimental procedures or optimization studies are available.

Reactivity: The reactivity of the two distinct C-Br bonds (one aromatic, one aliphatic) has not been systematically investigated. Understanding the selective cleavage of these bonds under various conditions (e.g., in cross-coupling reactions or nucleophilic substitutions) is crucial for its application as a synthetic intermediate.

Spectroscopic Data: Comprehensive, publicly available spectroscopic data (such as detailed NMR, IR, and mass spectrometry analysis) is limited, primarily residing with commercial suppliers. bldpharm.com

Applications: There are no specific examples in the literature of this compound being used in the synthesis of larger, more complex molecules such as pharmaceuticals or materials.

The untapped reactivity of this molecule is considerable. The presence of multiple reactive sites—the two different bromine atoms, the ether linkage, and the fluorinated aromatic ring—suggests a rich and varied chemistry that could be exploited in organic synthesis.

Directions for Future Synthetic Innovations and Methodological Advancements

Future research should focus on addressing the knowledge gaps identified above. Methodological advancements could be achieved by systematically exploring the reactivity of this compound.

Potential Research Directions:

Development of a robust and scalable synthesis: A detailed study of the synthesis of this compound, including reaction optimization and characterization of byproducts, would be a valuable contribution.

Selective functionalization: Research into the selective reaction of either the aromatic or the aliphatic bromine atom would significantly enhance its utility as a building block. This could involve exploring various catalytic systems for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or investigating its reactivity with different nucleophiles.

Intramolecular reactions: The proximity of the bromoethoxy side chain to the aromatic ring could be exploited to synthesize novel heterocyclic compounds through intramolecular cyclization reactions.

Comparative reactivity studies: A comparative study of the reactivity of this compound with similar, non-fluorinated or differently halogenated analogues would provide valuable insights into the electronic effects of the fluorine and bromine substituents on the reactivity of the molecule.

Potential for Broader Impact in Chemical Research

Should future research unlock the synthetic potential of this compound, it could have a broader impact on several areas of chemical research. As a trifunctional building block, it could provide a novel scaffold for the synthesis of complex organic molecules. The incorporation of a fluorine atom is of particular interest in medicinal chemistry, as it can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, new synthetic methodologies employing this compound could be of interest to the pharmaceutical industry. Furthermore, its use in the synthesis of novel ligands for catalysis or new monomers for polymer synthesis could also be envisaged.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-bromo-1-(2-bromoethoxy)-4-fluorobenzene, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound can be synthesized via Williamson ether synthesis , where a brominated fluorobenzene derivative reacts with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF). Optimizing stoichiometry (e.g., excess dibromoethane) and temperature (80–100°C) improves yield. Purity is confirmed by GC-MS (>97%) and ¹H/¹³C NMR (δ ~4.3 ppm for -OCH₂Br, δ ~7.0–7.5 ppm for aromatic protons) .

- Key Parameters :

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 80–100°C |

| Base | K₂CO₃ |

| Solvent | DMF |

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Techniques :

- X-ray crystallography (SHELXL refinement) resolves the dihedral angle between the bromoethoxy chain and the aromatic ring (~60–70°) .

- NMR : ¹⁹F NMR detects the fluorine environment (δ ~-110 ppm for para-F), while ¹H NMR distinguishes -OCH₂Br protons from aromatic signals .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 307.9 (M⁺) .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, F, OCH₂Br) influence the compound’s reactivity in cross-coupling reactions?

- Analysis : The electron-withdrawing nature of Br and F deactivates the benzene ring, directing electrophilic substitution to the meta position. The bromoethoxy group acts as a leaving group in SN2 reactions, enabling Suzuki-Miyaura couplings with aryl boronic acids. Kinetic studies using DFT calculations (B3LYP/6-31G*) show that the activation energy for bromine displacement is ~25 kcal/mol .

Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?

- Challenges : Disorder in the bromoethoxy chain and anisotropic thermal motion of Br atoms complicate refinement.

- Solutions :

- Use SHELXL-2018 with restraints on bond lengths/angles for disordered regions .

- Apply ORTEP-3 graphical tools to visualize thermal ellipsoids and validate refinement .

- Example refinement metrics:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| C–C σ | 0.009 Å |

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

- Case Study : Safety data sheets (SDS) report decomposition in strong acids (e.g., H₂SO₄) but stability in weak bases . Experimental validation via HPLC tracking under pH 1–14 shows:

- Degradation pathways : Hydrolysis of the ether bond at pH <2 (half-life: 2 hours) vs. stability at pH 7–12.

- Confounding Factor : Trace metal impurities in commercial samples accelerate degradation .

Q. What are the implications of the compound’s LogP and solubility for biological membrane permeability?

- Data : Calculated LogP (3.2 ± 0.3, ChemAxon) suggests moderate lipophilicity. Solubility in DMSO (>50 mM) facilitates in vitro assays, but aqueous solubility (<0.1 mg/mL) limits bioavailability. Molecular dynamics simulations (GROMACS) reveal preferential partitioning into lipid bilayers .

Q. How does photodegradation of this compound impact environmental fate studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.